molecular formula C7H15ClN2O B1288871 4-(Azetidin-3-YL)morpholine hydrochloride CAS No. 223381-71-3

4-(Azetidin-3-YL)morpholine hydrochloride

Cat. No. B1288871
M. Wt: 178.66 g/mol
InChI Key: AEGZLYNAJWQQTO-UHFFFAOYSA-N
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Description

The compound 4-(Azetidin-3-yl)morpholine hydrochloride is a derivative of azetidine, a four-membered nitrogen-containing ring, which is structurally related to piperidine, piperazine, and morpholine. These types of compounds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules and potential use as building blocks in drug discovery.

Synthesis Analysis

The synthesis of azetidine derivatives, such as 4-(Azetidin-3-yl)morpholine, involves several key steps. A high-yielding, asymmetric synthesis approach has been developed for novel 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones, which serve as valuable starting materials for the synthesis of different enantiomerically enriched bicyclic azetidin-2-ones, including morpholine annulated beta-lactams . Additionally, optically active azetidinone derivatives have been synthesized from epoxybutyramide derivatives and via dianion chemistry, which are important intermediates in complex syntheses like that of thienamycin .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by their four-membered ring, which imparts unique chemical and physical properties. X-ray diffraction studies have been conducted on related 3-((hetera)cyclobutyl)azetidine-based isosteres, demonstrating their larger size and increased conformational flexibility compared to parent heterocycles like piperidine, piperazine, and morpholine . This structural analysis is crucial for understanding the potential utility of these compounds as building blocks in lead optimization programs for drug development.

Chemical Reactions Analysis

Azetidine derivatives undergo various chemical reactions that are essential for their transformation into more complex molecules. The hydride reduction of 4-imidoyl-1-(2- and 3-haloalkyl)azetidin-2-ones has been identified as an efficient method for preparing 2-substituted piperazines and 1,4-diazepanes . These reactions are important for the generation of a diverse array of structures from a common azetidine precursor, expanding the possibilities for the synthesis of novel pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their unique molecular structure. The four-membered ring of azetidine imparts a degree of strain, which can affect reactivity and stability. The synthesis and study of these compounds, including their derivatives like 4-(Azetidin-3-yl)morpholine hydrochloride, are important for the development of new drugs with improved pharmacokinetic and pharmacodynamic profiles. The increased conformational flexibility of these azetidine-based isosteres suggests potential for enhanced interactions with biological targets .

Scientific Research Applications

Morpholino Oligos in Gene Function Studies

Morpholino oligomers have been instrumental in inhibiting gene function across a variety of model organisms, from sea urchins to mice. These studies highlight the utility of morpholinos in gene function analysis, suggesting a potential application area for morpholine derivatives in genetic research and developmental biology (Heasman, 2002).

Antioxidant Activity Analysis

Research on antioxidants, including methods to determine antioxidant activity, has significant implications in food engineering, medicine, and pharmacy. Various tests to measure antioxidant activity, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP, utilize chemical reactions. These methods have been applied successfully in the analysis of antioxidant capacity, indicating a research avenue for morpholine derivatives in understanding and measuring antioxidant properties (Munteanu & Apetrei, 2021).

Pharmacological Applications of Piperazine and Morpholine

Morpholine and its analogues, including piperazine, show a broad spectrum of pharmacological applications. Recent studies have developed new methods for synthesizing derivatives, revealing their potent pharmacophoric activities. This suggests potential for "4-(Azetidin-3-YL)morpholine hydrochloride" in various pharmacological applications (Al-Ghorbani Mohammed et al., 2015).

Chemical and Pharmacological Interest in Morpholine Derivatives

Morpholine derivatives exhibit a wide range of pharmacological activities, with recent research exploring their applications in diverse fields. The presence of the morpholine ring in various organic compounds has led to the development of chemical designs for different pharmacological activities, indicating a promising area for further exploration of "4-(Azetidin-3-YL)morpholine hydrochloride" (Asif & Imran, 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

properties

IUPAC Name

4-(azetidin-3-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-3-10-4-2-9(1)7-5-8-6-7;/h7-8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGZLYNAJWQQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618658
Record name 4-(Azetidin-3-yl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azetidin-3-YL)morpholine hydrochloride

CAS RN

223381-71-3
Record name 4-(Azetidin-3-yl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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